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Compound of Interest

Compound Name: S2116

Cat. No.: B12421648

An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Biological
Activity of the Potent LSD1 Inhibitor S2116

Abstract

S$2116 is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme
implicated in the pathogenesis of various cancers, particularly T-cell acute lymphoblastic
leukemia (T-ALL). As an N-alkylated tranylcypromine (TCP) derivative, S2116 exerts its
anticancer effects by modulating histone methylation and repressing the transcription of key
oncogenes, ultimately leading to apoptosis in cancer cells. This technical guide provides a
comprehensive overview of the chemical structure, physicochemical and pharmacological
properties, and mechanism of action of S2116. Detailed experimental protocols for the
evaluation of its activity are also presented to facilitate further research and drug development
efforts.

Chemical Structure and Physicochemical Properties

S$2116 is chemically identified as 1-((S)-3-aminopyrrolidin-1-yl)-2-(((1R,2S)-2-(2-
(benzyloxy)-3,5-difluorophenyl)cyclopropyl)amino)ethan-1-one hydrochloride.[1] Its structure is
characterized by a tranylcypromine core, which is responsible for its inhibitory activity against
LSD1, modified with an N-alkylation that enhances its potency and selectivity.

Table 1: Chemical and Physicochemical Properties of S2116
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Property Value Reference

1-((S)-3-aminopyrrolidin-1-
yN)-2-((1R,2S)-2-(2-

IUPAC Name (benzyloxy)-3,5- [1]
difluorophenyl)cyclopropyl)ami

no)ethan-1-one hydrochloride

Synonyms S-2116, S 2116 [1]
CAS Number 2262489-89-2 [1]
Chemical Formula C22H26CIF2N30:2 [1]
Molecular Weight 437.92 g/mol [1]
Appearance Solid [1]
) >98% (commonly available for
Purity
research)
Solubility Soluble in DMSO [1]
Store at -20°C for short-term,
Storage

-80°C for long-term

Note: Specific quantitative data for melting point, boiling point, and pKa are not readily
available in the public domain. These properties would need to be determined experimentally.

Pharmacological Properties and Mechanism of
Action

S$2116 is a potent inhibitor of LSD1, a flavin-dependent monoamine oxidase that demethylates
mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9
(H3K9).[2] By inhibiting LSD1, S2116 leads to an increase in H3K9 methylation.[2][3] This
epigenetic modification is associated with the repression of gene transcription.

In the context of T-ALL, S2116 has been shown to repress the transcription of the oncogenes
NOTCH3 and TALL1.[2][3] The NOTCH signaling pathway is a critical driver of T-ALL, and its
inhibition is a key therapeutic strategy. TAL1 is another essential transcription factor for the
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development and maintenance of T-ALL. The downregulation of these key oncogenes by

S$2116 induces apoptosis in T-ALL cells, including those resistant to conventional therapies.[2]

[3]

Table 2: Pharmacological Properties of S2116

Property Value Cell Line

Reference

Lysine-Specific
Target Demethylase 1
(LSD1)

[2](3]

Increases H3K9
methylation;
) ) Represses
Mechanism of Action o T-ALL cells
transcription of
NOTCHS3 and TAL1;

Induces apoptosis

[2](3]

ICso 1.1 M CEM

[2](3]

ICso 6.8 uM MOLT4

[2](3]

Signaling Pathway

The mechanism of action of S2116 involves the inhibition of LSD1, which in turn affects the

downstream signaling of NOTCH3 and TAL1, leading to apoptosis.
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Caption: S2116 inhibits LSD1, leading to increased H3K9 methylation and subsequent
repression of NOTCH3 and TAL1 transcription, ultimately inducing apoptosis in T-ALL cells.

Experimental Protocols
LSD1 Inhibitor Activity Assay (Horseradish Peroxidase-
Coupled Assay)

This assay measures the hydrogen peroxide (H202) produced during the LSD1-mediated
demethylation of a histone H3 peptide substrate. The H20:2 is then used by horseradish
peroxidase (HRP) to oxidize a chromogenic substrate.
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Materials:

Human recombinant LSD1 enzyme

o Dimethylated H3K4 peptide substrate

e Horseradish Peroxidase (HRP)

* Amplex® Red reagent (or other suitable chromogenic/fluorogenic HRP substrate)
o Assay Buffer (e.g., 50 mM Tris-HCI, pH 7.5)

e S2116 (or other test inhibitors) dissolved in DMSO

o 96-well microplate (black, clear bottom for fluorescence)

» Microplate reader

Procedure:

o Prepare serial dilutions of S2116 in assay buffer. The final DMSO concentration should be
kept below 1%.

e In a 96-well plate, add the following to each well:
o Assay Buffer
o LSD1 enzyme solution
o HRP solution
o S2116 solution (or DMSO for control)
e Pre-incubate the plate at 37°C for 15 minutes.

« Initiate the reaction by adding the dimethylated H3K4 peptide substrate and Amplex® Red
reagent to each well.
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e Immediately measure the fluorescence (or absorbance) at the appropriate wavelength (e.qg.,
excitation ~530-540 nm, emission ~585-595 nm for Amplex® Red) in kinetic mode for 30-60
minutes at 37°C.

e The rate of increase in fluorescence is proportional to the LSD1 activity. Calculate the
percentage of inhibition for each concentration of S2116 relative to the DMSO control.

o Determine the ICso value by plotting the percentage of inhibition against the logarithm of the
S$2116 concentration and fitting the data to a dose-response curve.

Preparation

Assay Data Analysis

Add Reagents and S2116 Pre-incubate Add Substrate and Kinetic Measurement it Calculate % Inhibition Determine IC.
to 96-well Plate (15 min, 37°C) Amplex Red (Fluorescence, ) 0

Prepare $2116 Dilutions

Click to download full resolution via product page

Caption: Workflow for the horseradish peroxidase-coupled LSD1 inhibitor activity assay.

Cell Viability Assay (MTT Assay)

This assay determines the effect of $S2116 on the viability of T-ALL cells. It is based on the
reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple
formazan product.

Materials:
e T-ALL cell lines (e.g., CEM, MOLT4)
e RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

e S2116 dissolved in DMSO
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MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well cell culture plate

Microplate reader
Procedure:

e Seed T-ALL cells into a 96-well plate at a density of 5 x 104 cells/well in 100 uL of culture
medium.

¢ Incubate the cells at 37°C in a humidified 5% CO2z atmosphere for 24 hours.

o Treat the cells with various concentrations of $2116 (e.g., 0.1 to 100 uM) for 48 or 72 hours.
Include a DMSO vehicle control.

e Add 10 pL of MTT solution to each well and incubate for 4 hours at 37°C.

e Add 100 pL of solubilization solution to each well and mix thoroughly to dissolve the
formazan crystals.

e Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability for each treatment group relative to the DMSO
control.

o Determine the ICso value by plotting the percentage of viability against the logarithm of the
S$2116 concentration.

Apoptosis Assay (Annexin V-FITC/Propidium lodide
Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic,
and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer
leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent
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dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic
cells).

Materials:

T-ALL cells treated with S2116 as described in the cell viability assay.

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide, and
Binding Buffer)

Phosphate-buffered saline (PBS)

Flow cytometer

Procedure:

e Harvest the treated and control cells by centrifugation.

» Wash the cells twice with cold PBS.

e Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10° cells/mL.

e Transfer 100 uL of the cell suspension (1 x 10° cells) to a flow cytometry tube.

e Add 5 pL of Annexin V-FITC and 5 uL of Propidium lodide to each tube.

o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
e Add 400 pL of 1X Binding Buffer to each tube.

» Analyze the cells by flow cytometry within one hour.

Conclusion

S$2116 is a promising LSD1 inhibitor with potent activity against T-ALL cells. Its mechanism of
action, involving the epigenetic regulation of key oncogenes, highlights the therapeutic potential
of targeting LSD1 in cancer. The experimental protocols provided in this guide offer a
framework for the further investigation of S2116 and other LSD1 inhibitors, which will be crucial
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for their development as effective anticancer agents. Further studies are warranted to fully
elucidate the pharmacokinetic and pharmacodynamic properties of S2116 in preclinical models
to support its potential translation to the clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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